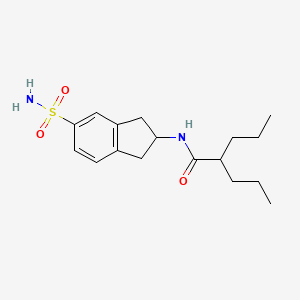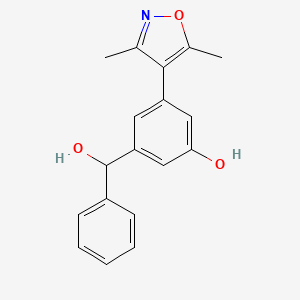
lithium;2-hydroxypropane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as lithium citrate, is a chemical compound that combines lithium with citric acid. Citric acid is a tricarboxylic acid, which means it contains three carboxyl functional groups (−COOH). This compound is often used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Lithium citrate can be synthesized by reacting lithium carbonate or lithium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, where lithium carbonate or lithium hydroxide is dissolved in water and then citric acid is added gradually. The reaction is exothermic and produces lithium citrate and water as by-products. The reaction can be represented as follows:
Li2CO3+2C6H8O7→2LiC6H5O7+H2O+CO2
Industrial Production Methods
In industrial settings, lithium citrate is produced using similar methods but on a larger scale. The process involves the controlled addition of citric acid to a lithium carbonate or lithium hydroxide solution, followed by crystallization and purification steps to obtain high-purity lithium citrate .
化学反应分析
Types of Reactions
Lithium citrate undergoes various chemical reactions, including:
Oxidation: Lithium citrate can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Lithium citrate can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with lithium citrate include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving lithium citrate depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized forms of citric acid, while substitution reactions can yield a wide range of substituted citric acid derivatives .
科学研究应用
Lithium citrate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Lithium citrate is studied for its effects on biological systems, particularly its role in cellular metabolism and signaling pathways.
Medicine: It is used in the treatment of bipolar disorder and other psychiatric conditions due to its mood-stabilizing properties.
作用机制
The mechanism by which lithium citrate exerts its effects involves several molecular targets and pathways. In biological systems, lithium ions can influence neurotransmitter release, signal transduction pathways, and gene expression. Lithium citrate is known to modulate the activity of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase, which play crucial roles in cellular signaling and metabolism .
相似化合物的比较
Similar Compounds
Sodium citrate: Similar to lithium citrate but contains sodium instead of lithium. It is commonly used as a buffering agent and food additive.
Potassium citrate: Contains potassium and is used to treat kidney stones and urinary tract infections.
Calcium citrate: Contains calcium and is used as a dietary supplement for calcium.
Uniqueness
Lithium citrate is unique among these compounds due to its specific pharmacological effects, particularly its use in the treatment of psychiatric disorders. The presence of lithium ions imparts distinct biological activities that are not observed with other citrate salts .
属性
分子式 |
C6H8LiO7+ |
|---|---|
分子量 |
199.1 g/mol |
IUPAC 名称 |
lithium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1 |
InChI 键 |
WNCZOFYWLAPNSS-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B10768930.png)
![2-[2-(4-Chloro-Phenylsulfanyl)-Acetylamino]-3-(4-Guanidino-Phenyl)-Propionamide](/img/structure/B10768933.png)
![3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride](/img/structure/B10768937.png)
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B10768938.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B10768946.png)
![6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B10768963.png)

![2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride](/img/structure/B10768975.png)
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride](/img/structure/B10768977.png)

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B10769013.png)
![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B10769022.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B10769028.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
